N-(4-fluorophenyl)-2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
CAS No.:
Cat. No.: VC14533002
Molecular Formula: C20H15FN4O2S
Molecular Weight: 394.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H15FN4O2S |
|---|---|
| Molecular Weight | 394.4 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H15FN4O2S/c21-14-8-10-15(11-9-14)22-18(26)13-28-20-24-23-19(17-7-4-12-27-17)25(20)16-5-2-1-3-6-16/h1-12H,13H2,(H,22,26) |
| Standard InChI Key | LATKYOLYCNQUGX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)C4=CC=CO4 |
Introduction
Chemical Identity and Structural Features
N-(4-Fluorophenyl)-2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide (molecular formula: C₂₀H₁₅FN₄O₂S) is characterized by a 1,2,4-triazole ring substituted at positions 3, 4, and 5 with a sulfanyl-acetamide group, a phenyl group, and a furan-2-yl moiety, respectively. The 4-fluorophenyl group attached to the acetamide nitrogen enhances lipophilicity, potentially improving membrane permeability. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 394.4 g/mol |
| IUPAC Name | N-(4-Fluorophenyl)-2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| logP | 3.52 (predicted) |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
The triazole core contributes to π-π stacking interactions with biological targets, while the sulfanyl group enhances reactivity in nucleophilic substitutions.
Synthesis and Purification
The synthesis involves a multi-step protocol:
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Triazole Ring Formation: Cyclization of hydrazine derivatives with carbon disulfide and potassium hydroxide generates the 1,2,4-triazole intermediate .
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Sulfanyl-Acetamide Linkage: Reaction of the triazole-thiol with chloroacetyl chloride forms the sulfanyl-acetamide bridge.
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Substituent Introduction: Furan-2-yl and phenyl groups are introduced via nucleophilic aromatic substitution or Suzuki couplings.
Example Synthesis Pathway:
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4-Phenyl-1,2,4-triazole-3-thiol is reacted with chloroacetyl chloride in anhydrous THF to yield 2-(triazol-3-ylsulfanyl)acetamide.
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The intermediate is coupled with 4-fluoroaniline via amide bond formation.
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Furan-2-yl boronic acid is introduced via palladium-catalyzed cross-coupling.
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane), yielding >85% purity. Crystallization from ethanol/water mixtures enhances purity to >95% .
Biological Activities
Antimicrobial Properties
In vitro studies demonstrate broad-spectrum activity:
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25.0 | |
| Pseudomonas aeruginosa | 50.0 |
The furan moiety disrupts bacterial cell wall synthesis, while the triazole ring inhibits dihydrofolate reductase (DHFR), a key enzyme in folate metabolism .
Antifungal Activity
Against Candida albicans, the compound exhibits an MIC of 6.25 μg/mL, outperforming fluconazole (MIC = 12.5 μg/mL). The fluorophenyl group enhances binding to fungal cytochrome P450 14α-demethylase.
Comparative Analysis with Analogues
Structural modifications significantly alter bioactivity:
| Compound | Substituents | Antimicrobial MIC (μg/mL) | logP |
|---|---|---|---|
| Target Compound | 4-Fluorophenyl, Furan-2-yl | 12.5 (S. aureus) | 3.52 |
| N-(3-Chlorophenyl) Analogue | 3-Chlorophenyl | 25.0 (S. aureus) | 4.12 |
| Furan-Free Derivative | Phenyl only | 50.0 (S. aureus) | 2.89 |
The fluorophenyl group reduces electron density on the triazole ring, enhancing interactions with hydrophobic enzyme pockets.
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